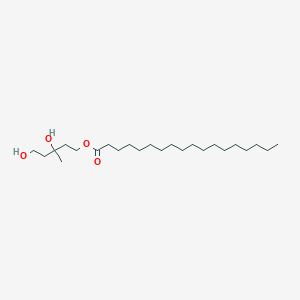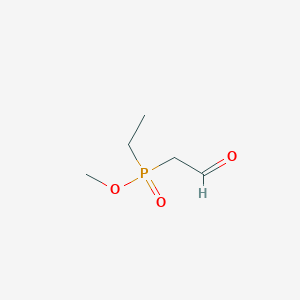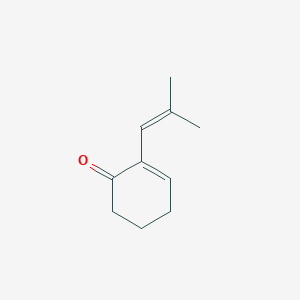
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methylprop-1-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced derivatives.
Applications De Recherche Scientifique
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a versatile intermediate in the synthesis of various chemical products.
Biology: The compound has been proposed as a potential fluorescence probe for natural compounds.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is employed in the production of fragrances and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one involves its behavior as an efficient cheletropic trap for nitric oxide (NO) and nitrogen dioxide (NO2) radicals in the presence of oxygen . This results in the formation of EPR observable nitroxide and alkoxynitroxide, respectively . The molecular targets and pathways involved in this process include the interaction with NO and NO2 radicals, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one include:
- L-p-mentha-1(6),8-dien-2-one
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione
- Carvone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. Its ability to act as a cheletropic trap for NO and NO2 radicals makes it particularly valuable in certain chemical and biological applications .
Propriétés
Numéro CAS |
66262-15-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
DWDYRRKTPYJCJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CCCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


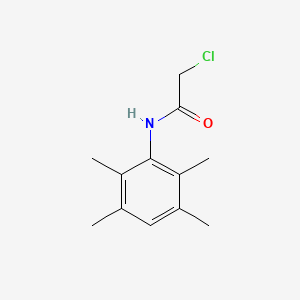
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
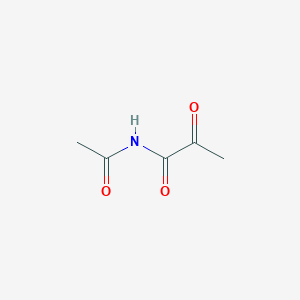
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
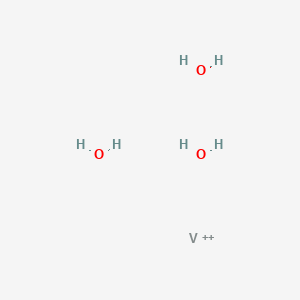
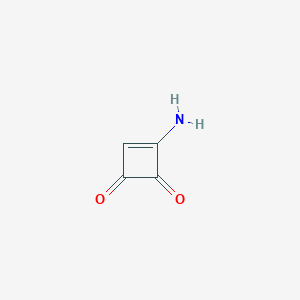
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
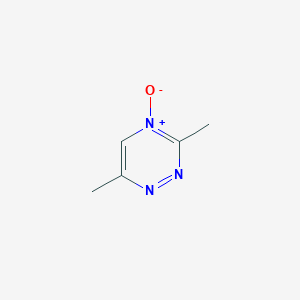
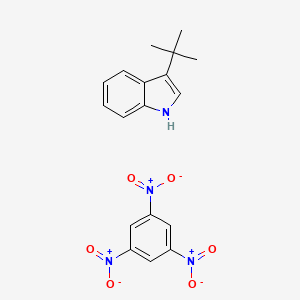

![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)

